4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-chlorobenzyl)benzamide
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Overview
Description
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[(4-chlorophenyl)methyl]benzamide is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyl group, and a chlorophenylmethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[(4-chlorophenyl)methyl]benzamide typically involves multiple steps. One common method includes the condensation of 4-chlorobenzylamine with 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. Solvent recovery and recycling are also integral parts of the industrial process to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[(4-chlorophenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thiazolidinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenylmethyl groups, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinone derivatives, and various substituted benzamides .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial and antifungal agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[(4-chlorophenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer properties. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the inhibition of DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
- 3-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
What sets 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[(4-chlorophenyl)methyl]benzamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. Its potential as a multi-functional agent in various fields of research makes it a compound of significant interest .
Properties
Molecular Formula |
C24H21ClN2O2S |
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Molecular Weight |
437.0 g/mol |
IUPAC Name |
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[(4-chlorophenyl)methyl]benzamide |
InChI |
InChI=1S/C24H21ClN2O2S/c25-21-12-6-17(7-13-21)14-26-23(29)19-8-10-20(11-9-19)24-27(22(28)16-30-24)15-18-4-2-1-3-5-18/h1-13,24H,14-16H2,(H,26,29) |
InChI Key |
MDCDXJVLKCGNGB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
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